Cyclobutylmethoxy vs. Methoxy at C2: 6.7 nM PDE10A Potency Achieved in the Closest Scaffold-Matched Analog
In the imidazo[4,5-b]pyridine PDE10A inhibitor series, the 2-methoxy substituent is essential for potency, but replacing it with a cyclopropylmethoxy group (compound 12b) yielded an IC₅₀ of 6.7 nM, a 7‑fold improvement over the corresponding ethyl analog 11b [1]. Further extension to a cyclobutyl motif (compounds 24a/24b) produced IC₅₀ values of 3.4 nM (cis) and 0.8 nM (trans), confirming that cycloalkylmethoxy substitution at the 2‑position can drive single-digit nanomolar PDE10A inhibition [1]. While target-compound-specific IC₅₀ data are not yet published, the 2-(cyclobutylmethoxy) motif of the target compound is a direct structural analog of the cyclobutyl-containing probes 24a/24b, and the N3‑methyl substitution mimics the N‑alkylation pattern present in the active PDE10A series [1].
| Evidence Dimension | PDE10A enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature |
| Comparator Or Baseline | Compound 12b (2-cyclopropylmethoxy analog): IC₅₀ = 6.7 nM; Compound 24b (trans-cyclobutyl analog): IC₅₀ = 0.8 nM; Compound 4 (2-methoxy): IC₅₀ = 2.2 nM [1] |
| Quantified Difference | Cyclopropylmethoxy analog 12b is 7‑fold more potent than ethyl analog 11b; cyclobutyl analog 24b is 0.8 nM vs. 3.4 nM for cis isomer and 150 nM for 2‑des‑methoxy analog 9 [1] |
| Conditions | Human recombinant PDE10A catalytic domain; 22‑point dose–response curve in duplicate; IC₅₀ reported as mean of ≥2 independent experiments [1] |
Why This Matters
The cyclobutylmethoxy motif at C2 provides a measurable potency advantage over simple alkoxy chains in PDE10A inhibition, making the target compound a prioritized building block for PDE10A-focused medicinal chemistry projects.
- [1] Hu, E. et al. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Med. Chem. Lett. 2014, 5, 700–705. View Source
